molecular formula C10H11ClN2O3 B13530616 3-(2-Chloro-5-nitrophenoxy)pyrrolidine

3-(2-Chloro-5-nitrophenoxy)pyrrolidine

Cat. No.: B13530616
M. Wt: 242.66 g/mol
InChI Key: FLXJWGYDAIBEMA-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a phenoxy group bearing chloro (Cl) and nitro (NO₂) groups at the 2- and 5-positions, respectively. Its molecular formula is C₁₁H₁₂ClN₂O₃, with a molecular weight of 267.68 g/mol. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2

InChI Key

FLXJWGYDAIBEMA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the chloro group with other nucleophiles.

    Substitution: Formation of alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

Chemical Reactions and Building Block

3-(2-Chloro-5-nitrophenoxy)pyrrolidine serves as a building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group under suitable conditions. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
  • Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution. Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
  • Substitution: The pyrrolidine ring can participate in substitution reactions such as alkylation or acylation. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.

Scientific Research Applications

  • Chemistry: It is used in organic synthesis to create complex molecules.
  • Medicine: It is investigated for potential use in drug discovery and development.
  • Industry: It is used in the synthesis of materials with specific properties, such as polymers or coatings.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The mechanisms of action include:

  • Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways, similar to other nitrophenoxy derivatives that have shown COX-2 inhibition.
  • Cell Cycle Modulation: Compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential anticancer properties.
  • Antimicrobial Activity: Pyrrolidine derivatives can exhibit antibacterial and antifungal properties, potentially making this compound useful in treating infections.
ActivityDescription
Anti-inflammatory EffectsStudies on pyrrolidine derivatives have shown significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a candidate for treating inflammatory conditions.
Anticancer ActivityIn vitro studies on HepG2 cells revealed that treatment with related compounds resulted in increased apoptosis rates, indicating their potential as anticancer agents. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial PropertiesResearch on pyrrolidine derivatives has demonstrated promising antibacterial activity against common pathogens, suggesting that this compound may possess similar properties. This could lead to applications in developing new antibiotics.
Use as ScaffoldThe five-membered pyrrolidine ring is used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereochemistry of the molecule contributes to the increased three-dimensional coverage due to the non-planarity of the ring . Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives .

Case Studies and Research Findings

  • Anti-inflammatory Effects: A study evaluating various pyrrolidine derivatives found that those similar to this compound significantly inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that the compound could be a viable candidate for further development in treating inflammatory conditions.
  • Anticancer Activity: In vitro studies on HepG2 cells revealed that treatment with related compounds resulted in increased apoptosis rates, indicating that these derivatives could potentially be developed as anticancer agents. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Properties: Research on pyrrolidine derivatives has shown promising antibacterial activity against common pathogens, suggesting that this compound may possess similar properties. This could lead to applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

The table below compares 3-(2-Chloro-5-nitrophenoxy)pyrrolidine with structurally related pyrrolidine derivatives featuring substituted phenoxy groups:

Compound Name Substituents on Phenoxy Molecular Formula Key Properties/Activities Synthesis Method Reference
This compound 2-Cl, 5-NO₂ C₁₁H₁₂ClN₂O₃ High reactivity due to electron-withdrawing groups Likely via nucleophilic substitution of 2-chloro-5-nitrophenol with pyrrolidine
3-(2-Methoxy-5-nitrophenyl)pyrrolidine 2-OCH₃, 5-NO₂ C₁₁H₁₄N₂O₃ Enhanced solubility due to methoxy group; potential CNS activity Reaction of 2-methoxy-5-nitropyridine with pyrrolidine under reflux
3-(2-Methyl-5-nitrophenoxy)pyrrolidine 2-CH₃, 5-NO₂ C₁₁H₁₄N₂O₃ Improved thermal stability; optimized via continuous flow reactors Substitution of 2-methyl-5-nitrophenol with pyrrolidine
3-(5-Methyl-2-nitrophenoxy)pyrrolidine 5-CH₃, 2-NO₂ C₁₁H₁₄N₂O₃ Altered regiochemistry affects bioactivity; scaffold for drug development Similar to above, with regiochemical variation

Key Observations :

  • Substituent Effects: Chloro (Cl) and nitro (NO₂) groups are electron-withdrawing, reducing electron density on the phenoxy ring and increasing electrophilicity. Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, enhancing solubility or steric bulk .
  • Biological Relevance : Nitro groups often contribute to antimicrobial or anticancer activities, while pyrrolidine rings enhance binding to enzymes or receptors .

Halogen-Substituted Pyrrolidine Derivatives

Halogen substituents (Cl, Br, F) significantly alter chemical and biological properties. Below is a comparison with halogenated analogs:

Compound Name Substituents Molecular Formula Key Differences Reference
2-(3-Bromo-5-chlorophenyl)pyrrolidine HCl 3-Br, 5-Cl on phenyl C₁₀H₁₁BrClN·HCl Increased molecular weight; potential for cross-coupling reactions
2-((3-Chlorophenoxy)methyl)pyrrolidine HCl 3-Cl on phenoxy C₁₁H₁₄ClNO·HCl Chlorine at meta position alters steric interactions
3-(4-Fluorophenyl)pyrrolidine 4-F on phenyl C₁₀H₁₂FN Fluorine’s electronegativity enhances metabolic stability

Key Observations :

  • Halogen Type : Bromine’s larger atomic radius may improve binding affinity in some cases, while fluorine’s small size enhances bioavailability .

Nitro-Substituted Pyrrolidines in Drug Development

Nitro groups are critical in prodrug activation or redox-mediated cytotoxicity. Comparisons include:

Compound Name Structure Key Application Reference
3-(2-Methoxy-5-nitrophenyl)pyrrolidine Methoxy and nitro CNS drug candidates
1-Cyclohexyl-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl and nitro Enzyme inhibition studies
3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine Fused pyrrolo-pyridine Antimicrobial activity

Key Observations :

  • The target compound’s nitro group at the 5-position may facilitate interactions with nitroreductases, a feature exploited in hypoxia-activated prodrugs .
  • Fused ring systems (e.g., pyrrolo-pyridines) exhibit distinct electronic properties compared to monocyclic pyrrolidines .

Biological Activity

3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro and a nitro group on the phenoxy moiety. These functional groups are known to influence the compound's reactivity and interaction with biological targets. The presence of the nitro group contributes to its electrophilic character, which can facilitate interactions with various macromolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other nitrophenoxy derivatives that have shown COX-2 inhibition .
  • Cell Cycle Modulation : Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential anticancer properties .
  • Antimicrobial Activity : Preliminary studies have shown that pyrrolidine derivatives can exhibit antibacterial and antifungal properties, potentially making this compound useful in treating infections .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on current research findings:

Activity Description Reference
Anti-inflammatory May inhibit COX-2 enzyme activity, reducing inflammation.
Anticancer Induces apoptosis in HepG2 liver cancer cells; alters cell cycle phases.
Antimicrobial Exhibits antibacterial properties against strains like S. aureus and E. coli.
Protein Interaction Potential to bind proteins, altering their function and activity.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluating various pyrrolidine derivatives found that those similar to this compound significantly inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound could be a viable candidate for further development in treating inflammatory conditions.
  • Anticancer Activity : In vitro studies on HepG2 cells revealed that treatment with related compounds resulted in increased apoptosis rates, indicating that these derivatives could potentially be developed as anticancer agents . The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Properties : Research on pyrrolidine derivatives has shown promising antibacterial activity against common pathogens, suggesting that this compound may possess similar properties . This could lead to applications in developing new antibiotics.

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